Bis(4-Nitrobenzyl)hydrogenphosphat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

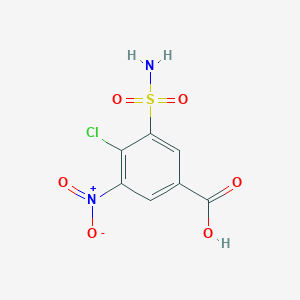

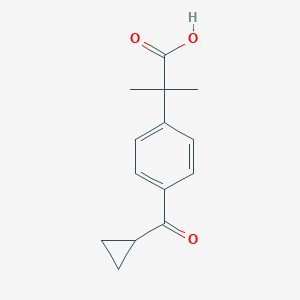

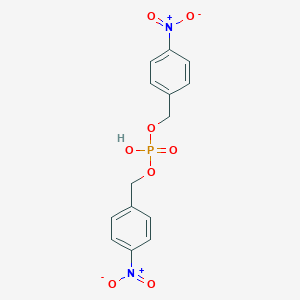

Bis(4-nitrobenzyl) hydrogen phosphate, also known as Bis(4-nitrobenzyl) hydrogen phosphate, is a useful research compound. Its molecular formula is C14H13N2O8P and its molecular weight is 368.23 g/mol. The purity is usually 95%.

The exact mass of the compound Bis(4-nitrobenzyl) hydrogen phosphate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(4-nitrobenzyl) hydrogen phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(4-nitrobenzyl) hydrogen phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Flammschutzmittel in Polymeren

Bis(4-Nitrobenzyl)hydrogenphosphat wurde hinsichtlich seiner Anwendung bei der Verbesserung der Flammschutzmittel- und Rauchsuppressionseigenschaften in Polymeren untersucht. Insbesondere wurde es zur Modifizierung von Schichtsilikaten verwendet, die aus Rotschlamm in thermoplastischen Polyurethanen gewonnen werden. Diese Modifizierung hat gezeigt, dass die Spitzenwärmefreisetzungsrate bei Brandtests deutlich reduziert wird, was auf eine Verbesserung der Flammschutzmittel-Eigenschaften hindeutet .

Katalysator für Hydrolysereaktionen

Diese Verbindung wurde als Substrat in der Untersuchung von nanostrukturierten Manganoxiden als Katalysatoren verwendet. Diese Katalysatoren haben eine hohe Aktivität bei der Hydrolyse von this compound gezeigt, einem Modell für Substrate auf der Basis von Phosphatdiestern. Solche katalytischen Aktivitäten sind entscheidend für das Verständnis des Abbaus organischer Moleküle unter milden Bedingungen .

Wirkmechanismus

Target of Action

Bis(4-nitrobenzyl) hydrogen phosphate, also known as Bis(p-nitrobenzyl) Phosphate, is an experimental small molecule . Its primary target is an uncharacterized protein PA1000 in Pseudomonas aeruginosa , a common bacterium that can cause disease in animals, including humans.

Mode of Action

Studies have shown that it can be hydrolyzed by hydroxamic acid complexes containing benzo-15-crown-5 . The hydrolysis of this compound has been found to be highly active, with the rate of hydrolysis increasing with the pH of the buffer solution .

Biochemical Pathways

It’s known that the compound belongs to the class of organic compounds known as aryl phosphodiesters . These are aryl phosphates in which the phosphate is esterified at exactly two positions .

Result of Action

It’s known that the compound can exhibit high activity in the catalyzed hydrolysis of bis(4-nitrophenyl)phosphate (bnpp) at 328 k .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bis(4-nitrobenzyl) hydrogen phosphate. For instance, the rate of BNPP hydrolysis catalyzed by the compound increases with the pH of the buffer solution . Additionally, the activity of different metal ions in the compound decreases in the order: Co2+ > Cu2+ > Zn2+ > Mn2+ .

Eigenschaften

IUPAC Name |

bis[(4-nitrophenyl)methyl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N2O8P/c17-15(18)13-5-1-11(2-6-13)9-23-25(21,22)24-10-12-3-7-14(8-4-12)16(19)20/h1-8H,9-10H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPSCIMSQMTXFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COP(=O)(O)OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N2O8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30322626 |

Source

|

| Record name | Bis(4-nitrobenzyl) hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14390-40-0 |

Source

|

| Record name | Bis(4-nitrobenzyl) hydrogen phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(4-nitrobenzyl) hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.